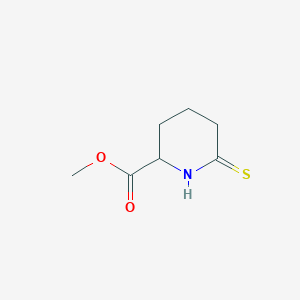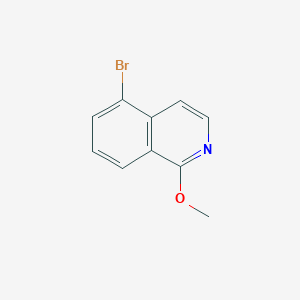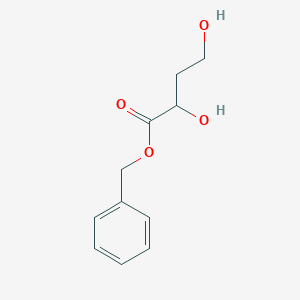
Butanoic acid, 2,4-dihydroxy-, phenylmethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanoic acid, 2,4-dihydroxy-, phenylmethyl ester is an organic compound with the molecular formula C11H14O4 It is a derivative of butanoic acid, where the hydrogen atoms at positions 2 and 4 are replaced by hydroxyl groups, and the carboxyl group is esterified with a phenylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2,4-dihydroxy-, phenylmethyl ester typically involves the esterification of 2,4-dihydroxybutanoic acid with phenylmethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as immobilized enzymes, can also enhance the efficiency of the esterification process.
化学反応の分析
Types of Reactions
Butanoic acid, 2,4-dihydroxy-, phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds, such as ketones or aldehydes.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 2,4-dioxobutanoic acid or its derivatives.
Reduction: Formation of 2,4-dihydroxybutanol.
Substitution: Formation of halogenated derivatives, such as 2,4-dichlorobutanoic acid, phenylmethyl ester.
科学的研究の応用
Butanoic acid, 2,4-dihydroxy-, phenylmethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed esterification and hydrolysis reactions.
Medicine: Research is ongoing to explore its potential as a prodrug, where it can be metabolized to release active pharmaceutical ingredients.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
作用機序
The mechanism of action of butanoic acid, 2,4-dihydroxy-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it can be hydrolyzed by esterases to release 2,4-dihydroxybutanoic acid and phenylmethanol. The released 2,4-dihydroxybutanoic acid can then participate in metabolic pathways, such as the citric acid cycle, contributing to energy production and biosynthesis.
類似化合物との比較
Butanoic acid, 2,4-dihydroxy-, phenylmethyl ester can be compared with other similar compounds, such as:
Butanoic acid, phenylmethyl ester: Lacks the hydroxyl groups at positions 2 and 4, resulting in different chemical reactivity and applications.
Butanoic acid, 2-methyl-, phenylmethyl ester: Contains a methyl group at position 2 instead of a hydroxyl group, leading to variations in its chemical properties and uses.
Butanoic acid, 4-(phenylmethoxy)-, phenylmethyl ester:
The presence of hydroxyl groups in this compound makes it unique, as these functional groups can participate in hydrogen bonding and other interactions, enhancing its solubility and reactivity in various chemical and biological processes.
特性
分子式 |
C11H14O4 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
benzyl 2,4-dihydroxybutanoate |
InChI |
InChI=1S/C11H14O4/c12-7-6-10(13)11(14)15-8-9-4-2-1-3-5-9/h1-5,10,12-13H,6-8H2 |
InChIキー |
HGZGRVDCPDIELF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)C(CCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


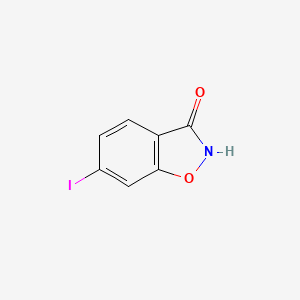
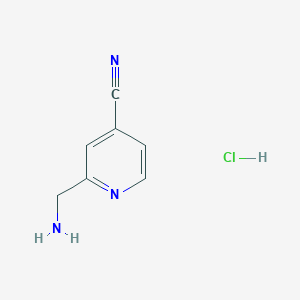

![3-[(4-Nitrophenyl)[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid](/img/structure/B12331162.png)
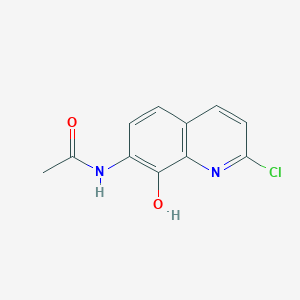
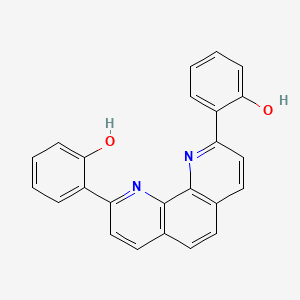
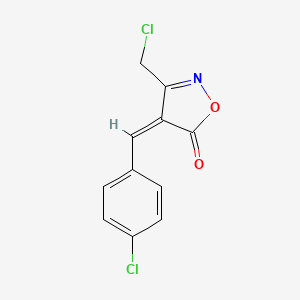

![Cyclohexanone, 2,6-bis[[4-(diethylamino)phenyl]methylene]-](/img/structure/B12331178.png)

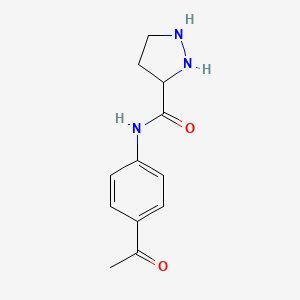
![8-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)butyl]-4aH-quinolin-2-one;hydrochloride](/img/structure/B12331197.png)
